molecular formula C21H29FN4O2 B5669915 4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one

4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one

Cat. No.: B5669915
M. Wt: 388.5 g/mol
InChI Key: DEIFMIPLOHDBCZ-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The key steps would include the preparation of the starting materials, the cyclization reaction, and subsequent purification processes to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one involves its interaction with specific molecular targets. Piperazine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal medication.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication that contains a piperazine moiety.

    Quetiapine: An antipsychotic drug with a piperazine structure.

Uniqueness

4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one is unique due to its specific structural features, such as the presence of a cyclopentyl group and a fluorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)15-19-21(28)23-9-10-26(19)18-3-1-2-4-18/h5-8,18-19H,1-4,9-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIFMIPLOHDBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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